
2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and hydroxyl groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid typically involves the bromination of pyridine followed by hydroxylation and subsequent acetic acid substitution. The general steps are as follows:
Bromination: Pyridine is reacted with hydrobromic acid to introduce a bromine atom at the 5-position.
Hydroxylation: The brominated pyridine undergoes hydroxylation to introduce a hydroxyl group at the 3-position.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Formation of 2-(5-Bromo-3-oxo-pyridin-2-yl)acetic acid.
Reduction: Formation of 2-(3-Hydroxy-pyridin-2-yl)acetic acid.
Substitution: Formation of 2-(5-Amino-3-hydroxypyridin-2-yl)acetic acid or 2-(5-Mercapto-3-hydroxypyridin-2-yl)acetic acid.
Scientific Research Applications
2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid involves its interaction with various molecular targets. The bromine and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and halogen bonding, which can influence its binding to enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-hydroxypyridin-4-yl)acetic acid
- 2-(2-Bromopyridin-3-yl)acetic acid
- 5-Bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
2-(5-Bromo-3-hydroxypyridin-2-yl)acetic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the pyridine ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its similar compounds .
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(5-bromo-3-hydroxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-6(10)5(9-3-4)2-7(11)12/h1,3,10H,2H2,(H,11,12) |
InChI Key |
KPYJTGZHVXXRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


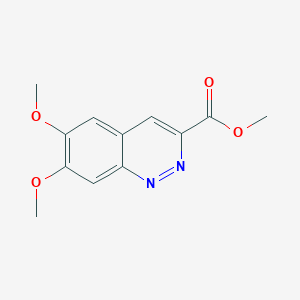
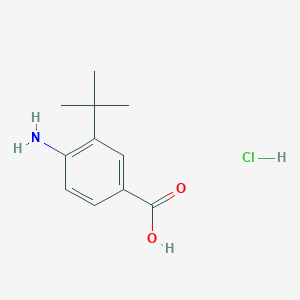
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
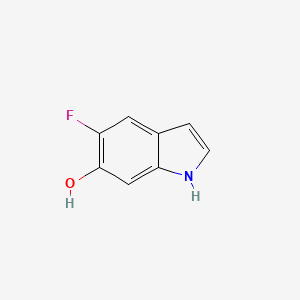



![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
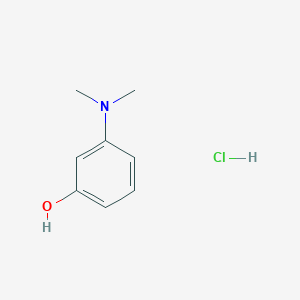


![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
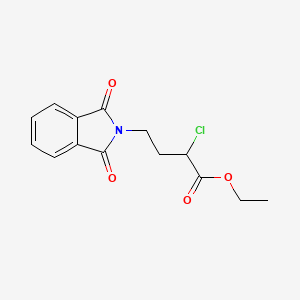
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
